molecular formula C9H11FS B13599892 2-(4-Fluorophenyl)propane-1-thiol

2-(4-Fluorophenyl)propane-1-thiol

Cat. No.: B13599892
M. Wt: 170.25 g/mol
InChI Key: HFSBUZWOSYTYIQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group attached to a propane chain, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of Grignard reagents. For instance, 4-fluorophenyl magnesium bromide can be reacted with 1-chloropropane-2-thiol under the influence of a nickel catalyst to produce the target compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically facilitated by oxidizing agents such as iodine or bromine.

    Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like zinc and acid.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Iodine or bromine in an aqueous or organic solvent.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of both the fluorophenyl group and the thiol group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C9H11FS

Molecular Weight

170.25 g/mol

IUPAC Name

2-(4-fluorophenyl)propane-1-thiol

InChI

InChI=1S/C9H11FS/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3

InChI Key

HFSBUZWOSYTYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C1=CC=C(C=C1)F

Origin of Product

United States

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